molecular formula C16H11ClN2O2S B2827463 5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 4-chlorobenzenecarboxylate CAS No. 338399-00-1

5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 4-chlorobenzenecarboxylate

Cat. No.: B2827463
CAS No.: 338399-00-1
M. Wt: 330.79
InChI Key: ZZTFAFRFVQKYIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole and pyridine rings, followed by the introduction of the methyl and chlorobenzenecarboxylate groups. The exact synthetic route would depend on the starting materials and the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the thiazole and pyridine rings might participate in electrophilic aromatic substitution reactions, while the carboxylate group could be involved in acid-base reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, can be determined using various experimental techniques. Computational methods can also be used to predict these properties .

Scientific Research Applications

Thiazole and Pyridine Derivatives in Scientific Research

  • Synthesis Techniques and Scaffold Utility : Research highlights the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, presenting a convenient scaffold for creating highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives. This method underscores the versatility of pyridine and isoxazole rings in synthesizing complex molecules for further chemical exploration (Ruano, Fajardo, & Martín, 2005).

  • Chemical Properties and Reactions : A study focusing on the methylene group of 5-methyl-4-ethyl-2-propanonyl-thiazol demonstrates its reactivity with various aldehydes, leading to Knoevenagel-condensation products. This research indicates the reactivity potential of thiazole derivatives in creating new chemical compounds through specific reactions (Asinger, Wadehn, & Giesbertz, 1982).

  • Antimicrobial Activity : The synthesis and evaluation of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives for antimicrobial activity reveal their potential as starting points for developing new antimycobacterial agents. This study exemplifies the application of thiazole derivatives in addressing microbial resistance (Nural et al., 2018).

  • Heterocyclic Compound Synthesis : The preparation of new nitrogen-bridged heterocycles, including dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene-5,6-dicarboxylates, showcases the innovative pathways to synthesize complex molecules with potential applications in material science and pharmacology (Kakehi et al., 1994).

  • Synthetic Pathways for Thiazole Derivatives : A detailed account of the synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide, assessing their antimicrobial activities, further illustrates the broad utility of thiazole-containing compounds in developing new antibacterial agents (Bayrak et al., 2009).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its biological activity. If this compound shows promising activity in preliminary studies, it could be developed into a new drug or used as a starting point for the design of new compounds .

Properties

IUPAC Name

(5-methyl-2-pyridin-3-yl-1,3-thiazol-4-yl) 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2S/c1-10-14(19-15(22-10)12-3-2-8-18-9-12)21-16(20)11-4-6-13(17)7-5-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTFAFRFVQKYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CN=CC=C2)OC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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